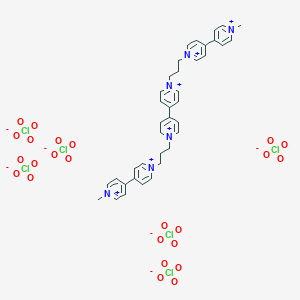
tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein structure and function. The compound has been synthesized using various methods and has been used in different applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide has been widely used in scientific research as a tool for studying protein structure and function. It has been used to label cysteine residues in proteins and peptides, which allows for the identification and characterization of protein-protein interactions. The compound has also been used in the synthesis of peptide-based drugs and in the development of biosensors for detecting cysteine-containing proteins.
Wirkmechanismus
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide reacts with cysteine residues in proteins and peptides, forming a covalent bond between the compound and the cysteine sulfur atom. This reaction is specific to cysteine residues, making it a useful tool for studying cysteine-containing proteins. The covalent bond formed between the compound and the cysteine residue can be used to identify and characterize protein-protein interactions, as well as to study the biochemical and physiological effects of cysteine modifications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been used to study the role of cysteine residues in protein structure and function, as well as to investigate the effects of cysteine modifications on protein activity and stability. This compound has also been used to study the oxidative stress response in cells, as cysteine residues are known to be sensitive to oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in lab experiments is its specificity for cysteine residues. This makes it a useful tool for studying cysteine-containing proteins and for identifying and characterizing protein-protein interactions. However, one limitation of using the compound is that it can modify only one cysteine residue per peptide or protein molecule. This limits its use in studying proteins with multiple cysteine residues.
Zukünftige Richtungen
There are several future directions for the use of tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in scientific research. One direction is the development of new methods for synthesizing the compound, which could improve its yield and purity. Another direction is the use of the compound in the development of new biosensors for detecting cysteine-containing proteins. Additionally, the compound could be used in the study of redox signaling pathways and in the development of new peptide-based drugs.
Synthesemethoden
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide can be synthesized using various methods. One of the commonly used methods involves the reaction between tert-butyl carbamate and cysteine in the presence of a coupling agent, such as N-hydroxysuccinimide (NHS), and a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces tert-Butyloxycarbonyl cysteine-NHS ester, which is then reacted with 3-nitro-2-pyridinesulfenyl chloride to produce this compound.
Eigenschaften
CAS-Nummer |
100108-75-6 |
|---|---|
Molekularformel |
C17H20N4O8S2 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoate |
InChI |
InChI=1S/C17H20N4O8S2/c1-17(2,3)28-16(25)19-10(15(24)29-20-12(22)6-7-13(20)23)9-30-31-14-11(21(26)27)5-4-8-18-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,25)/t10-/m0/s1 |
InChI-Schlüssel |
DDBQOWBWRJCDEQ-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
Synonyme |
Boc-Cys(Npys)-NHS tert-butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
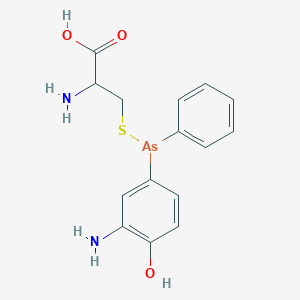

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
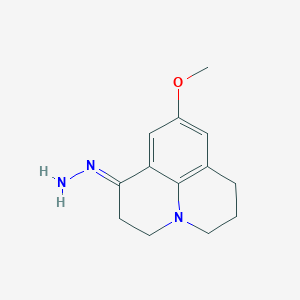

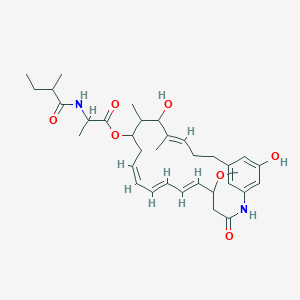
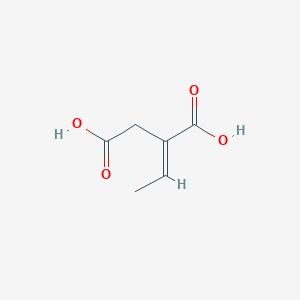
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



